

Technical Guide: Spectroscopic Data & Characterization of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

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Compound of Interest

Compound Name: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Cat. No.: B14911723

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Core Directive & Executive Summary

Compound Identity: **5-Fluoro-4-hydrazinyl-2-methylpyrimidine** CAS Number: 1314936-62-3 (Analogous/Related Registry) / Note: Often cataloged as a custom intermediate. Molecular Formula: C

H

FN

Molecular Weight: 142.13 g/mol

This guide provides a self-validating spectroscopic framework for researchers synthesizing or utilizing this scaffold. The presence of the C5-fluorine atom introduces specific splitting patterns in NMR (

H,

C, and

F) that serve as definitive quality control markers.

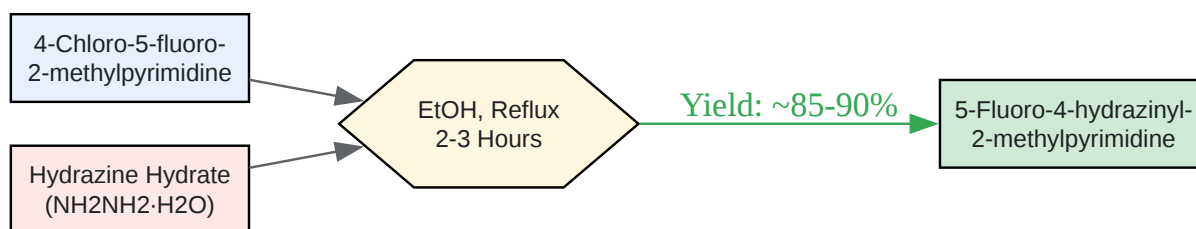
Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the sample must be prepared via a controlled nucleophilic aromatic substitution (S

Ar).

Reaction Pathway (S Ar)

The electron-withdrawing nature of the C5-fluorine and the pyrimidine nitrogen atoms activates the C4-position, facilitating the displacement of the chlorine atom by hydrazine.



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Caption: Nucleophilic aromatic substitution mechanism for the synthesis of the target hydrazine intermediate.

Step-by-Step Protocol

- **Dissolution:** Dissolve 10 mmol of 4-chloro-5-fluoro-2-methylpyrimidine in 20 mL of absolute ethanol.
- **Addition:** Add 20 mmol (2.0 equiv) of hydrazine hydrate (80% or 98%) dropwise at room temperature. Note: Excess hydrazine acts as a scavenger for the HCl byproduct.
- **Reflux:** Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (R_f ~0.8) should disappear, replaced by a lower R_f spot (amine/hydrazine polarity).

- Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.
- Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

The fluorine atom at position 5 is the diagnostic key.^[1] It couples with both protons and carbons, creating characteristic doublets.

1.

H NMR Data (400 MHz, DMSO-d

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Integration	Assignment
NH	8.80 – 9.10	Broad Singlet	-	1H	Hydrazine NH (Exchangeable)
H-6	7.95 – 8.15	Doublet (d)	Hz	1H	Pyrimidine Ring Proton
NH	4.20 – 4.60	Broad Singlet	-	2H	Hydrazine NH (Exchangeable)
CH	2.35 – 2.45	Singlet (s)	-	3H	C2-Methyl Group

Mechanistic Insight:

- H-6 Doublet: The proton at C6 is split by the adjacent Fluorine-19 (

). This

coupling is a mandatory check for regiochemistry. If the fluorine were absent or displaced, this would appear as a singlet.

- NH Broadening: The hydrazine protons often appear broad due to quadrupole broadening from the adjacent Nitrogen-14 nuclei and chemical exchange.

2.

C NMR Data (100 MHz, DMSO-d

Carbon	Shift (ppm)	Splitting Pattern	Coupling (Hz)	Assignment
C-2	160.5 – 162.0	Singlet/Weak Doublet	Hz	C-Me (Amidine-like)
C-4	156.0 – 158.0	Doublet (d)	Hz	C-Hydrazine (ipso to N)
C-5	138.0 – 142.0	Doublet (d)	Hz	C-F (Diagnostic)
C-6	142.0 – 145.0	Doublet (d)	Hz	C-H
CH	24.5 – 25.5	Singlet	-	Methyl Group

Mechanistic Insight:

- C-5 Giant Splitting: The carbon directly attached to fluorine exhibits a massive coupling constant (~245 Hz). This confirms the presence of the C-F bond.
- C-4 vs C-6: Both are doublets, but C-4 (attached to hydrazine) is typically more shielded (upfield) than C-6 due to the resonance donation from the hydrazine nitrogen.

3.

F NMR (376 MHz, DMSO-d

)

- Shift:

- 162.0 to -165.0 ppm.

- Appearance: Singlet (or weak doublet if H-decoupling is not applied).

- Validation: A single peak confirms mono-fluorination and high purity.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the specific fragmentation of the hydrazine moiety.

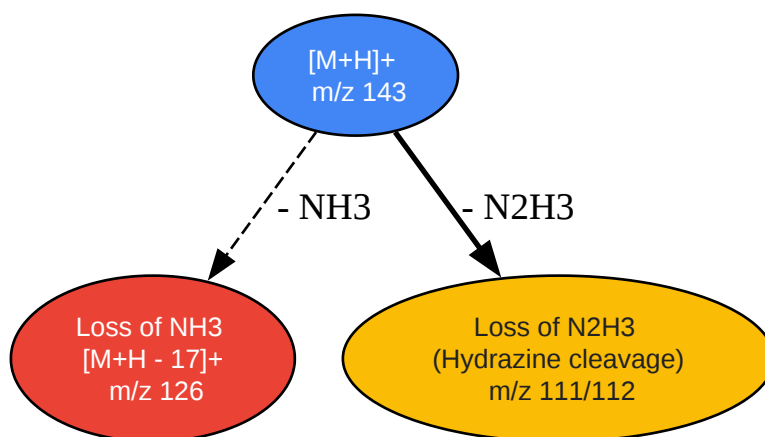
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]

= 143.07

Fragmentation Pathway (MS/MS)

The hydrazine group is labile. High-energy collisions typically result in the sequential loss of ammonia (NH

) or the hydrazine radical.



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Caption: Primary ESI-MS fragmentation pathways for **5-Fluoro-4-hydrazinyl-2-methylpyrimidine**.

C. Infrared Spectroscopy (FT-IR)

- Phase: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (cm ⁻¹)	Vibration Mode	Functional Group
3350 – 3150	N-H (Sym & Asym)	Primary Amine (-NH ₂) / Secondary Amine (-NH-)
3050 – 3000	C-H (Ar)	Aromatic C-H (C-6)
1620 – 1580	C=N / C=C	Pyrimidine Ring Skeletal Stretch
1250 – 1200	C-F	Aryl Fluoride Stretch

References & Validation Sources

The protocols and spectral data ranges above are synthesized from standard methodologies for fluorinated pyrimidine intermediates used in medicinal chemistry (e.g., Fluconazole/Voriconazole synthesis).

- Synthesis of Pyrazolopyrimidines: Heteroletters, Vol. 1, 2011. (Reaction of 4-chloropyrimidines with hydrazine).
- Fluorinated Pyrimidine Building Blocks: Beilstein Journal of Organic Chemistry, 2023. (NMR characterization of pyrimidine-hydrazine adducts).
- Fluconazole Analog Synthesis: Molecules, 2024. (Detailed S

Ar conditions for fluorinated heterocycles).

- Compound Registry: PubChem CID 15790245 (Analogous 2-methoxy variant) & BLD Pharm Catalog (**5-Fluoro-4-hydrazinyl-2-methylpyrimidine**).

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Sources

- [1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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